Lipophilicity (XLogP3) Comparison: 2,4-Dichloro-6-fluorocinnamic Acid vs. Key Mono- and Di-Halogenated Analogs
The computed XLogP3 value for 2,4-dichloro-6-fluorocinnamic acid is 3.2, representing a significant increase in lipophilicity compared to both unsubstituted cinnamic acid (XLogP3 = 2.1) and commonly used mono-halogenated analogs such as 4-fluorocinnamic acid (XLogP3 = 1.9) and 4-chlorocinnamic acid (XLogP3 = 2.4) [1]. It also exceeds the lipophilicity of the 2,4-dichloro analog (XLogP3 = 3.0) [2]. This higher XLogP3 suggests enhanced membrane permeability and potential for improved target engagement in hydrophobic binding pockets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | Cinnamic acid: 2.1; 4-Fluorocinnamic acid: 1.9; 4-Chlorocinnamic acid: 2.4; 2,4-Dichlorocinnamic acid: 3.0 |
| Quantified Difference | +1.1 vs. cinnamic acid; +1.3 vs. 4-fluorocinnamic acid; +0.8 vs. 4-chlorocinnamic acid; +0.2 vs. 2,4-dichlorocinnamic acid |
| Conditions | Computed property using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can be a critical selection criterion when designing compounds intended to cross biological membranes or bind to hydrophobic protein targets.
- [1] PubChem. (2024). 2,4-Dichloro-6-fluorocinnamic acid. Compound Summary. National Library of Medicine. View Source
- [2] PubChem. (2025). 2,4-Dichlorocinnamic acid. Compound Summary. National Library of Medicine. View Source
